molecular formula C14H18N2O2 B2477638 2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide CAS No. 338748-26-8

2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide

Cat. No.: B2477638
CAS No.: 338748-26-8
M. Wt: 246.31
InChI Key: RJEQFKIQMNNPMX-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide typically involves the reaction of 3,3-dimethyl-2-oxoazetidine with a phenylpropanamide derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to deprotonate the amide, facilitating the nucleophilic attack on the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidinone ring is opened by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its role as a potential drug candidate. Its structural features suggest that it may interact with biological targets relevant to various diseases. Specifically, the azetidine moiety is known to enhance the bioactivity of compounds due to its ability to mimic natural substrates in enzymatic reactions.

Case Study: Anticancer Activity

In a study assessing the anticancer properties of derivatives of 2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide, researchers synthesized several analogs and evaluated their cytotoxic effects against different cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, particularly in breast and lung cancer cell lines. The mechanism of action was hypothesized to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Agricultural Science

Pesticidal Activity

The compound has shown promise as a lead structure for developing new agrochemicals. Its unique chemical structure allows it to act on specific biological pathways in pests, making it a candidate for pesticide formulation.

Case Study: Herbicidal Properties

Research has demonstrated that derivatives of this compound possess herbicidal activity. In field trials, these compounds were effective against several weed species without causing significant harm to crop plants. The mode of action was linked to disruption of metabolic processes in target weeds, suggesting a potential role in integrated weed management strategies .

Material Science

Polymeric Applications

The compound can also be utilized in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

A recent study focused on incorporating this compound into polyurethanes. The resulting materials exhibited improved elasticity and thermal resistance compared to traditional polyurethane formulations. This advancement opens avenues for applications in coatings and flexible materials .

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity demonstrated in cell lines
Agricultural ScienceEffective herbicide with minimal crop damage
Material ScienceEnhanced properties in polymer formulations

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Dimethyl-2-oxo-1-azetanyl)-benzenecarbonitrile
  • Methyl 2-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarboxylate
  • Ethyl 2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate

Uniqueness

2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide , also known by its CAS number 303985-91-3, has garnered interest in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The molecular formula of this compound is C16H19N3OC_{16}H_{19}N_{3}O, with a molecular weight of approximately 269.342 g/mol. Its density is reported to be around 1.1±0.1g/cm31.1\pm 0.1\,g/cm^3, and it has a boiling point of approximately 571.7±50.0°C571.7\pm 50.0\,°C at 760 mmHg .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds structurally related to This compound . For example, C-3 tethered 2-oxo-benzo[1,4]oxazines have been evaluated for their in vitro antioxidant activities using DPPH free radical scavenging assays and FRAP assays. The results indicated promising antioxidant activities with IC50 values ranging from 4.74±0.084.74\pm 0.08 to 92.20±1.54μg/mL92.20\pm 1.54\,\mu g/mL, with ascorbic acid as a standard reference (IC50 = 4.57μg/mL4.57\,\mu g/mL) .

Table 1: Antioxidant Activity of Related Compounds

CompoundIC50 (µg/mL)Reference
Ascorbic Acid4.57
Compound 20b6.89 ± 0.07
Compound 20t4.74 ± 0.08

Cytotoxicity Studies

Preliminary cytotoxic studies have shown that certain derivatives exhibit non-toxic behavior in non-cancerous cell lines (e.g., 3T3 fibroblast cell lines) at concentrations up to 250μg/mL250\,\mu g/mL. This suggests a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups enhances antioxidant activity, while electron-donating groups may diminish it. This insight is crucial for the design of new derivatives aimed at maximizing biological efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of This compound under ultrasound-assisted conditions, leading to high yields and significant biological activity. The study emphasized the importance of structural modifications in enhancing the desired biological effects .

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2)9-16(13(14)18)11(12(15)17)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEQFKIQMNNPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C(CC2=CC=CC=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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